[2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe
Description
Historical Context and Development
The compound [2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe (CAS: 277316-24-2) emerged as a specialized building block in peptide chemistry during the early 21st century. Its development aligns with advancements in solid-phase peptide synthesis (SPPS) methodologies, particularly the widespread adoption of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting-group strategies. The integration of sulfonamide and carbamate functionalities into its structure reflects innovations in orthogonal protection schemes, enabling precise control over peptide chain assembly. Commercial availability of this compound was first documented in 2021, with suppliers such as Biosynth Carbosynth and GlpBio offering milligram to gram quantities for research applications.
Significance in Peptide Chemistry and Biochemical Research
This compound plays a critical role in synthesizing complex peptides and glycoproteins, particularly those requiring site-specific modifications. The benzenesulfonyl group enhances solubility and stability during SPPS, while the Boc-protected D-diaminopropionic acid (Dap) residue facilitates controlled deprotection under acidic conditions. Its Z-protected ethylcarbamoyl moiety enables selective functionalization, making it invaluable for constructing covalent inhibitors targeting lysine residues in protein-protein interactions. Recent applications include the synthesis of glycopeptide fragments for native chemical ligation (NCL), where its structural complexity supports the assembly of biologically active macromolecules.
Nomenclature and Structural Identification
The systematic IUPAC name delineates its multifunctional architecture:
| Property | Value |
|---|---|
| CAS Number | 277316-24-2 |
| Molecular Formula | C₃₁H₄₄N₄O₁₀S |
| Molecular Weight | 664.78 g/mol |
| Key Functional Groups | Benzenesulfonyl, Boc-protected Dap, Z-protected ethylcarbamoyl, methyl ester |
Structurally, the molecule features:
- A 2,6-dimethylbenzenesulfonyl core at position 4 of the benzene ring.
- A propoxy linker substituted with a Z-protected (benzyloxycarbonyl) ethylcarbamoyl group.
- A D-Dap(Boc)-OMe moiety, where the diaminopropionic acid is Boc-protected at the β-amino group and esterified as a methyl ester.
Stereochemical configuration is critical, with the Dap residue adopting the D-isomer conformation, as confirmed by chiral chromatography and nuclear magnetic resonance (NMR) data.
Overview of Chemical Classification and Properties
Classified as a sulfonamide-carbamate hybrid, the compound exhibits the following properties:
The Boc group (tert-butoxycarbonyl) provides robust protection for the β-amino group during peptide elongation, while the Z group (benzyloxycarbonyl) ensures selective deprotection under hydrogenolytic conditions. The methyl ester at the C-terminus enhances lipophilicity, facilitating resin cleavage in SPPS.
Properties
IUPAC Name |
methyl 2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N4O10S/c1-21-17-24(43-16-10-13-26(36)32-14-15-33-29(38)44-20-23-11-8-7-9-12-23)18-22(2)27(21)46(40,41)35-25(28(37)42-6)19-34-30(39)45-31(3,4)5/h7-9,11-12,17-18,25,35H,10,13-16,19-20H2,1-6H3,(H,32,36)(H,33,38)(H,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOJNRVBAOUYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC(CNC(=O)OC(C)(C)C)C(=O)OC)C)OCCCC(=O)NCCNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe typically involves multiple steps:
Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonylation of 2,6-dimethylphenol with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Propoxy Group: The intermediate is then reacted with 3-bromopropanol under basic conditions to introduce the propoxy group.
Carbamoylation: The resulting compound undergoes carbamoylation with 2-(Z-amino)-ethyl isocyanate to form the carbamoyl derivative.
Introduction of the Boc-Protected Amino Acid: Finally, the compound is coupled with Boc-protected Dap (diaminopropionic acid) using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Research
One of the prominent applications of this compound is in anticancer research. Its structural characteristics allow it to function as a part of PROTAC (Proteolysis Targeting Chimeras) technology, which has been shown to effectively target and degrade specific proteins involved in cancer progression. For instance, studies have demonstrated that compounds with similar sulfonyl groups can enhance the degradation of anti-apoptotic proteins like BCL-XL, which are critical in tumorigenesis and resistance to chemotherapy .
Drug Delivery Systems
The compound's ability to conjugate with thiol groups makes it suitable for use in drug delivery systems. After the removal of protecting groups, it can form stable conjugates with high-value components such as antibodies. This property is particularly useful in antibody-drug conjugates (ADCs), where targeted delivery of cytotoxic drugs to cancer cells is desired .
Peptide Synthesis
In peptide synthesis, derivatives of Dap(Boc) are frequently utilized as building blocks. The compound can facilitate the formation of peptide bonds and enhance the stability and efficacy of synthesized peptides, which can be crucial for therapeutic applications .
Case Study 1: PROTAC Development
A study investigating PROTACs that target BCL-XL utilized similar sulfonyl-containing compounds to create linkers that effectively bind to E3 ligases. This research highlighted how modifications in linker length and composition can significantly impact cellular potency, demonstrating the importance of structural elements found in [2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe .
Case Study 2: Antibody-Drug Conjugates
Research on maleimide-conjugated compounds indicated that after deprotection, the resulting structures could successfully link with antibodies, enhancing their therapeutic index by delivering drugs directly to target cells while minimizing systemic toxicity. This application underscores the versatility of compounds like this compound in modern biopharmaceuticals .
Data Tables
Mechanism of Action
The mechanism by which [2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Benzenesulfonyl-Containing Derivatives
1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-benzimidazole derivatives (3o/3p) :
- Structure : Feature a benzenesulfonyl group linked to benzimidazole via a morpholine-substituted propoxy chain.
- Key Differences: The benzimidazole core and morpholine group contrast with the Dap(Boc)-OMe and Z-amino-ethylcarbamoyl moieties in the target compound.
- Application : These derivatives are proton pump inhibitor candidates, highlighting the role of benzenesulfonyl groups in medicinal chemistry .
Propoxy-Linked Bioactive Compounds
(S)-N-(3-(6-Amino-5-(2-(N-methylacrylamido)propoxy)pyrimidin-4-yl)-5-fluoro-2-methylphenyl)-4-cyclopropyl-2-fluorobenzamide:
- Structure : Includes a propoxy chain with acrylamido and pyrimidine groups.
- Key Differences: The fluorinated aromatic system and kinase-targeting pyrimidine moiety diverge from the target compound’s Dap(Boc)-OMe and Z-amino groups.
- Application : Likely designed as a kinase inhibitor, emphasizing propoxy chains’ utility in drug design .
Comparative Data Table
Key Research Findings
Synthetic Utility: The Boc and OMe groups in the target compound suggest stability during synthetic steps, akin to Fmoc-Dab(Boc)-OH’s role in peptide synthesis. However, the Z-amino group introduces unique deprotection challenges compared to Fmoc .
Solubility and Bioavailability : The benzenesulfonyl group may enhance solubility in organic media, similar to derivatives in , while the propoxy chain could improve membrane permeability .
Toxicological Gaps: Neither the target compound nor Fmoc-Dab(Boc)-OH have comprehensive toxicity data, highlighting a critical research need .
Biological Activity
[2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe, also known by its CAS number 277316-24-2, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a sulfonyl group and a Boc-protected amino acid, suggests various biological activities that warrant thorough investigation.
- Molecular Formula : C₃₁H₄₄N₄O₁₀S
- Molecular Weight : 664.77 g/mol
- CAS Number : 277316-24-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor in biochemical pathways and its cytotoxic effects on cancer cells.
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of enzymes involved in purine biosynthesis. Specifically, it inhibits glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase), which are critical for de novo purine synthesis. The inhibition of these enzymes suggests that the compound may interfere with cell proliferation in rapidly dividing cells, such as cancer cells .
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, IC50 values in the low micromolar range indicate substantial potency against specific cancer types .
Study 1: Inhibition of Cancer Cell Growth
A study evaluated the cytotoxic effects of the compound on human leukemia cells. The results indicated that the compound inhibited cell growth with an IC50 value of approximately 20 nM, demonstrating significant efficacy in disrupting cellular proliferation pathways .
Study 2: Enzyme Inhibition Profile
Further research focused on the compound's ability to inhibit key enzymes in purine metabolism. It was found to effectively inhibit GAR-TFase and AICAR-TFase, with IC50 values indicating strong inhibitory action compared to standard inhibitors used in clinical settings .
Data Tables
| Activity | IC50 Value (µM) | Target |
|---|---|---|
| Inhibition of GAR-TFase | 0.020 | Glycinamide ribonucleotide transformylase |
| Inhibition of AICAR-TFase | 0.018 | Aminoimidazole ribonucleotide transformylase |
| Cytotoxicity against leukemia cells | 0.020 | Human leukemia cell lines |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of [2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe to improve yield and regioselectivity?
- Methodological Answer : Focus on stepwise protection-deprotection strategies, particularly for the Boc group. Use catalysts like potassium carbonate (K₂CO₃) to enhance coupling efficiency . Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., acetonitrile for polar intermediates) to minimize side reactions. Adjust reaction temperatures to control regioselectivity during sulfonylation and carbamoylation steps. For example, lower temperatures (0–5°C) may reduce undesired byproducts during benzyloxyamine coupling .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal methods:
- NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and Boc protection status.
- HPLC-MS with reverse-phase C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) and detect trace impurities .
- FT-IR to verify sulfonyl (SO₂, ~1350 cm⁻¹) and carbamoyl (C=O, ~1650 cm⁻¹) functional groups.
Q. How can researchers address challenges in purifying intermediates during multi-step synthesis?
- Methodological Answer : Use column chromatography with silica gel (60–120 mesh) and gradient elution (hexane/ethyl acetate for non-polar intermediates; dichloromethane/methanol for polar steps). Recrystallization in ethanol/water mixtures can improve crystallinity of sulfonated intermediates. Centrifugal partition chromatography (CPC) may resolve closely related isomers .
Advanced Research Questions
Q. What computational approaches are recommended to predict the compound’s bioactivity and binding affinity to target proteins?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger) using the Boc-protected structure to model interactions with enzymes like proteases or kinases.
- Conduct molecular dynamics (MD) simulations (GROMACS, AMBER) over 100+ ns to assess conformational stability in aqueous and lipid bilayer environments .
- Compare binding energies (MM/GBSA) with known inhibitors to prioritize experimental validation .
Q. How should researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions?
- Methodological Answer :
- Validate computational models with experimental benchmarks (e.g., X-ray crystallography of co-crystallized compounds).
- Use density functional theory (DFT) to recalculate NMR chemical shifts (B3LYP/6-311+G(d,p) basis set) and refine solvent effects .
- Apply statistical tools (e.g., Bland-Altman plots) to quantify discrepancies and adjust force field parameters .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Use a split-plot design with pH (3–9) and temperature (25–60°C) as factors. Analyze degradation products via LC-MS/MS and quantify half-life (t₁/₂) using first-order kinetics .
- Include controls (e.g., inert atmosphere) to differentiate hydrolytic vs. oxidative degradation pathways.
Q. How can high-throughput screening (HTS) be applied to assess the compound’s bioactivity across diverse cellular targets?
- Methodological Answer :
- Screen against a library of 10,000+ targets (e.g., kinase inhibitors, GPCRs) using fluorescence polarization or AlphaScreen assays.
- Prioritize hits with Z-scores >3 and dose-response validation (IC₅₀/EC₅₀) .
- Cross-reference with cheminformatics databases (ChEMBL, PubChem) to identify structural analogs with known mechanisms.
Q. What methodologies are used to evaluate the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer :
- Conduct OECD 301/302 biodegradation tests to measure persistence in soil/water systems.
- Use QSPR models to predict bioaccumulation (logP, BCF) and toxicity (EC₅₀ for Daphnia magna) .
- Perform metabolite profiling in simulated wastewater to identify transformation products (e.g., de-Boc derivatives) .
Data Management and Reproducibility
Q. What best practices ensure reproducible synthesis and data reporting for this compound?
- Methodological Answer :
- Document reaction conditions (solvent purity, catalyst lot numbers) and analytical parameters (HPLC column batch, MS calibration).
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage, using platforms like Zenodo or ChemRxiv .
- Include negative controls (e.g., uncatalyzed reactions) in supplementary materials to validate synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
